2-methoxy-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide
CAS No.:
Cat. No.: VC16343529
Molecular Formula: C18H20N4O2S
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N4O2S |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 2-methoxy-N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide |
| Standard InChI | InChI=1S/C18H20N4O2S/c1-24-15-8-4-3-7-13(15)18(23)19-14(10-12-25-2)17-21-20-16-9-5-6-11-22(16)17/h3-9,11,14H,10,12H2,1-2H3,(H,19,23) |
| Standard InChI Key | QMEVMKVBXUKXMU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C(=O)NC(CCSC)C2=NN=C3N2C=CC=C3 |
Introduction
2-Methoxy-N-[3-(methylsulfanyl)-1-( triazolo[4,3-a]pyridin-3-yl)propyl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a benzamide moiety with a methoxy group, a propyl chain linked to a methylsulfanyl group, and a triazolo[4,3-a]pyridine fragment. This compound is of interest due to the biological activities associated with its structural components, particularly the triazole and pyridine rings, which are known for their antimicrobial, antiviral, and anticancer properties.
Chemical Formula and Molecular Weight
| Property | Value |
|---|---|
| Chemical Formula | C19H22N6O2S |
| Molecular Weight | Approximately 414 g/mol |
Synthesis
The synthesis of 2-methoxy-N-[3-(methylsulfanyl)-1-( triazolo[4,3-a]pyridin-3-yl)propyl]benzamide typically involves multi-step organic reactions. These processes require controlled conditions, such as specific temperatures and inert atmospheres, to prevent oxidation or degradation of sensitive intermediates. Purification techniques like recrystallization or chromatography are often used to isolate the desired product.
Biological Activity
The biological activity of this compound is attributed to its structural components. Compounds containing the triazole ring are often investigated for their antimicrobial, antiviral, and anticancer properties. Preliminary studies suggest that similar compounds exhibit activity against various targets, including kinases and other enzymes involved in disease pathways.
Potential Applications
-
Antimicrobial and Anticancer Activities: Due to the presence of the triazole ring.
-
Inhibition of Specific Enzyme Pathways: Potential role as an inhibitor of protein kinases, such as the p38 mitogen-activated protein kinase pathway, which is crucial in inflammatory responses and various cellular processes.
Research Findings
In vitro studies have shown that compounds with similar structures exhibit significant potency against target pathways. For instance, the inhibition of the p38 MAPK pathway suggests potential therapeutic applications in managing inflammatory conditions.
In Vitro Studies
| Study Type | Outcome |
|---|---|
| Inhibition of p38 MAPK Pathway | Effective inhibition at low concentrations, indicating significant potency. |
| Antimicrobial and Anticancer Activities | Preliminary data suggest potential efficacy against microbial and cancer cell lines. |
Future Directions
Further research is needed to fully explore the pharmacological properties of 2-methoxy-N-[3-(methylsulfanyl)-1-( triazolo[4,3-a]pyridin-3-yl)propyl]benzamide. This includes detailed in vitro and in vivo studies to assess its efficacy and safety as a therapeutic agent. Additionally, structure-activity relationship (SAR) studies could provide insights into optimizing its biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume